Physicochemical Profiling and Synthetic Methodologies of 5-(Difluoromethyl)isoxazol-4-amine
Physicochemical Profiling and Synthetic Methodologies of 5-(Difluoromethyl)isoxazol-4-amine
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper
Executive Summary
In modern drug discovery, the strategic incorporation of fluorinated heterocycles is a proven tactic to optimize pharmacokinetics, metabolic stability, and target affinity. 5-(Difluoromethyl)isoxazol-4-amine (CAS#: 1513649-40-5)[1] has emerged as a highly specialized building block. By combining the unique electronic properties of the isoxazole core with the dual-nature of the difluoromethyl (-CF2H) group, this scaffold offers medicinal chemists a powerful bioisostere for anilines and heteroarylamines. This whitepaper provides an in-depth analysis of its physicochemical properties, the causality behind its electronic behavior, and a field-proven, self-validating synthetic methodology for its preparation.
Structural and Electronic Profiling
The physicochemical behavior of 5-(Difluoromethyl)isoxazol-4-amine is dictated by the synergistic interplay of three structural components:
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The Isoxazole Core: An electron-deficient heteroaromatic ring that acts as a powerful electron sink, modulating the basicity of attached substituents[2].
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The Difluoromethyl (-CF2H) Perturbation: Unlike the strongly electron-withdrawing but purely hydrophobic trifluoromethyl (-CF3) group, the -CF2H group acts as a "lipophilic hydrogen bond donor"[3]. The strong inductive effect (-I) of the two fluorine atoms polarizes the remaining C-H bond, allowing it to participate in directional hydrogen bonding[4].
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The 4-Amino Group: Positioned between the oxygen-adjacent C5 and the nitrogen-adjacent C3, the amine lone pair is heavily delocalized into the isoxazole π -system, fundamentally altering its nucleophilicity and basicity.
Fig 1. Electronic effects of the -CF2H and isoxazole core driving pKa reduction and stability.
Physicochemical Properties
The table below summarizes the core quantitative data for 5-(Difluoromethyl)isoxazol-4-amine[5],[6].
| Property | Value | Implication for Drug Design |
| CAS Number | 1513649-40-5 | Standard registry identifier[1]. |
| Molecular Formula | C4H4F2N2O | Highly atom-efficient scaffold. |
| Molecular Weight | 134.08 g/mol | Low MW allows for extensive downstream elaboration[6]. |
| LogP (Predicted) | ~0.8 - 1.2 | Balanced lipophilicity; avoids high non-specific binding. |
| pKa (Conjugate Acid) | < 1.5 | Amine is completely unprotonated at physiological pH[7]. |
| TPSA | 52.0 Ų | Excellent range for passive membrane and blood-brain barrier permeability. |
| H-Bond Donors | 2 (Strong) + 1 (Weak) | Primary amine (2) + polarized -CF2H proton (1)[3]. |
| H-Bond Acceptors | 4 | Isoxazole N, O, and two F atoms. |
Mechanistic Insights into Physicochemical Behavior
Causality of pKa Modulation: The basicity of the 4-amino group is heavily suppressed by the adjacent heterocycle[7]. The isoxazole ring inherently withdraws electron density. When coupled with the intense inductive pull of the difluoromethyl group at the 5-position, the lone pair on the amine nitrogen is highly delocalized. This renders the amine exceptionally poor at accepting a proton. Consequently, the molecule remains entirely neutral at physiological pH (7.4), which is critical for enhancing passive membrane permeability and avoiding hERG channel liabilities typically associated with basic amines.
Causality of Lipophilicity and Permeability: The -CF2H group is a unique bioisostere[8]. While it increases overall lipophilicity compared to a standard methyl group, its polarized C-H bond allows it to act as a lipophilic hydrogen bond donor[3]. This dual nature enables the molecule to engage in directional hydrogen bonding with target proteins (e.g., in kinase hinge-binding motifs) without incurring the massive desolvation penalty typically associated with classical hydrogen bond donors like hydroxyl (-OH) groups[4].
Experimental Protocols: Synthesis and Validation
The synthesis of 4-aminoisoxazoles traditionally relies on the electrophilic nitration of the isoxazole core followed by reduction[9],[10]. The following protocol is designed as a self-validating system, ensuring high fidelity and preservation of the sensitive heterocycle.
Fig 2. Three-step synthetic workflow for 5-(Difluoromethyl)isoxazol-4-amine.
Step-by-Step Methodology
Step 1: Cyclization to 5-(Difluoromethyl)isoxazole
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Dissolve 4,4-difluoro-3-oxobutanal (1.0 eq) in absolute ethanol.
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Add hydroxylamine hydrochloride (1.2 eq) and heat to reflux for 4 hours.
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Causality: The condensation of the 1,3-dicarbonyl equivalent with hydroxylamine regioselectively forms the isoxazole ring.
Step 2: Electrophilic Nitration
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Cool concentrated H₂SO₄ to 0 °C and slowly add 5-(difluoromethyl)isoxazole (1.0 eq).
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Dropwise, add fuming HNO₃ (1.5 eq) while maintaining the temperature below 5 °C. Stir for 2 hours, then warm to room temperature[9].
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Quench over crushed ice and extract with ethyl acetate to isolate 5-(difluoromethyl)-4-nitroisoxazole .
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Causality: Despite the electron-deficient nature of the isoxazole, the 4-position remains the most susceptible to electrophilic aromatic substitution by the generated nitronium ion (NO₂⁺)[10].
Step 3: Iron-Mediated Reduction (Béchamp Reduction)
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Suspend the nitro intermediate (1.0 eq) in a 3:1 mixture of Ethanol/Water.
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Add Iron powder (5.0 eq) and Ammonium Chloride (NH₄Cl, 2.0 eq). Heat to 80 °C for 3 hours.
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Filter hot through a Celite pad to remove iron salts, concentrate the filtrate, and purify via silica gel chromatography.
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Expertise & Experience: Why use Fe/NH₄Cl instead of standard catalytic hydrogenation (Pd/C, H₂)? Catalytic hydrogenation of isoxazoles frequently leads to reductive cleavage of the sensitive N-O bond, yielding unwanted enaminones[10]. The mild Béchamp reduction selectively reduces the nitro group while preserving the fragile isoxazole ring.
Analytical Validation Protocol
To establish trustworthiness, the isolated product must be validated against the following spectral benchmarks:
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¹H NMR (400 MHz, DMSO-d₆):
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δ 8.35 (s, 1H) — Isoxazole C3-H.
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δ 7.10 (t, J = 52.0 Hz, 1H) — Characteristic splitting of the -CF2H proton by two adjacent fluorine atoms.
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δ 4.85 (br s, 2H) — Primary amine protons.
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¹⁹F NMR (376 MHz, DMSO-d₆):
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δ -114.5 (d, J = 52.0 Hz, 2F) — Confirms the -CF2H group.
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LC-MS (ESI+): m/z calculated for C₄H₅F₂N₂O [M+H]⁺ 135.04, found 135.0.
Applications in Drug Discovery
The integration of 5-(Difluoromethyl)isoxazol-4-amine into drug development workflows primarily revolves around bioisosterism and metabolic stability .
When used as a nucleophile in Buchwald-Hartwig cross-couplings or amide couplings, the resulting substituted isoxazole acts as a highly stable bioisostere for anilines. The presence of the difluoromethyl group directly blocks cytochrome P450-mediated oxidation at the 5-position, a common metabolic soft spot in unsubstituted isoxazoles. Furthermore, the unique hydrogen-bond donor capacity of the -CF2H group[3] can be leveraged to pick up critical interactions in the solvent-exposed regions or hinge-binding domains of kinase targets, driving both potency and selectivity.
References
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Title: Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Source: Journal of Medicinal Chemistry (2017). URL: [Link]
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Title: Synthesis of 4(5)-acyl-, 1-substituted 5-acyl- and 1-substituted 4-acyl-1H-imidazoles from 4-aminoisoxazoles. Source: The Journal of Organic Chemistry (1987). URL: [Link]
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Title: Extending pKa prediction accuracy: High-throughput pKa measurements to understand pKa modulation of new chemical series. Source: European Journal of Medicinal Chemistry (2010). URL: [Link]
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Title: 5-(Difluoromethyl)isoxazol-4-amine Chemical Properties & Information. Source: Chemsrc / Sigma-Aldrich (Aggregated Chemical Data). URL: [Link]
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